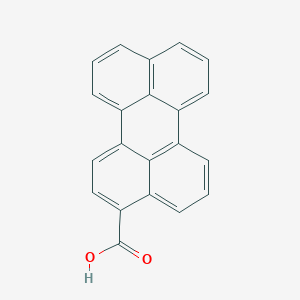

Perylene-3-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

perylene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H12O2/c22-21(23)18-11-10-17-14-7-2-5-12-4-1-6-13(19(12)14)15-8-3-9-16(18)20(15)17/h1-11H,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIZGWPQZWKLJOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C4=C5C(=CC=C4)C(=CC=C5C3=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70451040 | |

| Record name | 3-Perylenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7350-88-1 | |

| Record name | 3-Perylenecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70451040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Perylene-3-carboxylic Acid

Introduction: The Perylene Chromophore and the Significance of Carboxylic Acid Functionalization

Perylene-3-carboxylic acid is a functionalized derivative of perylene, a polycyclic aromatic hydrocarbon (PAH) comprising five fused benzene rings. The parent perylene core is renowned for its exceptional photophysical properties, including strong absorption of visible light, high fluorescence quantum yields, and remarkable chemical and thermal stability. These characteristics make perylene-based molecules highly sought-after materials in the fields of organic electronics, photovoltaics, and bio-imaging.[1][2]

The introduction of a single carboxylic acid (-COOH) group at the 3-position of the rigid, planar perylene structure fundamentally alters its properties and expands its utility. This functional group serves a dual purpose: it modulates the electronic and solubility characteristics of the molecule and provides a reactive handle for covalent attachment to other molecules or surfaces. This guide offers a comprehensive exploration of the core chemical properties of this compound, providing researchers, scientists, and drug development professionals with the technical insights required for its effective application.

Core Chemical and Physical Properties

This compound's behavior is dictated by the interplay between its large, hydrophobic aromatic core and the polar, reactive carboxylic acid moiety.

| Property | Value | Reference(s) |

| CAS Number | 7350-88-1 | [3][4] |

| Molecular Formula | C₂₁H₁₂O₂ | [3][5] |

| Molecular Weight | 296.32 g/mol | [3][4] |

| IUPAC Name | This compound | [4][5] |

| Appearance | Solid (Typical for perylene derivatives) | - |

| Topological Polar Surface Area | 37.3 Ų | [4] |

Molecular Structure and Aromaticity

The molecule's foundation is the extensive π-conjugated system of the perylene core. This large area of electron delocalization is responsible for its intense color and fluorescence. The carboxylic acid group, being electron-withdrawing, perturbs this electronic system, influencing the energy of the frontier molecular orbitals (HOMO and LUMO) and, consequently, its optical and electrochemical properties.

Solubility Profile

Unsubstituted perylene and many of its derivatives are notoriously insoluble in common organic solvents. The addition of the carboxylic acid group introduces polarity and the capacity for hydrogen bonding, slightly improving solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). A key strategy for solubilization is the deprotonation of the carboxylic acid in the presence of a base to form a carboxylate salt, which can enhance solubility in polar solvents, including basic aqueous solutions. However, for most organic solvents, the poor solubility of the large aromatic core remains a dominant factor, often necessitating the use of more complex derivatives with solubilizing alkyl chains for solution-based processing.[6]

Synthesis and Chemical Reactivity

While direct, single-step syntheses of this compound are not widely published, its preparation generally falls within the broader strategies for functionalizing the perylene core. These often begin with more complex, commercially available precursors like perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) and involve multi-step processes of selective imidization, hydrolysis, or other functional group interconversions.[7]

A conceptual pathway could involve the synthesis of a mono-substituted perylene, such as a brominated perylene, followed by a carboxylation reaction (e.g., via Grignard reaction with CO₂ or palladium-catalyzed carbonylation).

Caption: Jablonski diagram illustrating electronic transitions.

Experimental Protocol: Spectroscopic Characterization

Objective: To determine the absorption and emission maxima of this compound.

Causality: The choice of solvent is critical. A solvent that fully dissolves the compound without interacting with its excited state is ideal for observing the intrinsic molecular properties. Concentration must be low enough to avoid aggregation and inner filter effects, which can distort spectral shapes and intensities.

Methodology:

-

Solvent Selection: Choose a high-purity, spectroscopy-grade solvent in which the compound is soluble (e.g., THF, Chloroform, or DMF). The solvent should be transparent in the wavelength range of interest (>400 nm).

-

Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to create a concentrated stock solution (e.g., 1 mM). Sonication may be required to aid dissolution.

-

Working Solution for UV-Vis: Dilute the stock solution to a concentration that yields a maximum absorbance between 0.5 and 1.0 AU (typically 1-10 µM). This range ensures adherence to the Beer-Lambert law and provides a good signal-to-noise ratio.

-

UV-Vis Measurement:

-

Use a dual-beam spectrophotometer.

-

Fill a quartz cuvette with the pure solvent to record a baseline (blank).

-

Replace the solvent with the working solution and record the absorption spectrum, typically from 350 nm to 600 nm.

-

Identify the wavelengths of maximum absorbance (λ_max).

-

-

Working Solution for Fluorescence: Further dilute the UV-Vis working solution by a factor of 10-20 (typically to ~0.1-0.5 µM). This minimizes re-absorption of emitted light (inner filter effect).

-

Fluorescence Measurement:

-

Use a spectrofluorometer.

-

Set the excitation wavelength to the primary λ_max value obtained from the UV-Vis spectrum.

-

Scan the emission spectrum starting from ~10 nm above the excitation wavelength to ~700 nm.

-

Identify the wavelengths of maximum emission intensity.

-

Electrochemical Behavior

Perylene derivatives, particularly diimides, are well-known n-type organic semiconductors, meaning they can readily accept electrons. [8][1]This property is due to their low-lying LUMO energy level. They typically exhibit two reversible one-electron reductions in cyclic voltammetry, corresponding to the formation of the radical anion and dianion. [9] The carboxylic acid group on this compound can influence this behavior. In its protonated state, the electron-withdrawing nature of the -COOH group can make reduction easier (shifting the reduction potential to a less negative value). In its deprotonated (carboxylate) state, it acts as an electron-donating group, which would make reduction more difficult. Furthermore, the carboxyl group's protonation/deprotonation can itself be an electrochemically active process, as observed in the related 3,4,9,10-perylene tetracarboxylic acid. [10]

Experimental Protocol: Cyclic Voltammetry (CV) Analysis

Objective: To determine the redox potentials of this compound.

Causality: A three-electrode setup is essential for accurately measuring the potential at the working electrode without drawing significant current. The supporting electrolyte is required to ensure conductivity of the solution, and the solvent must have a wide electrochemical window to avoid its own oxidation or reduction during the experiment.

Methodology:

-

System Preparation:

-

Working Electrode: Glassy carbon or platinum disk electrode. Polish the electrode surface before each experiment to ensure reproducibility.

-

Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

-

Counter Electrode: Platinum wire.

-

-

Solution Preparation:

-

Dissolve the this compound sample in a suitable solvent (e.g., dichloromethane or DMF) to a concentration of ~1 mM.

-

Add a supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution. The electrolyte concentration should be at least 100 times that of the analyte.

-

-

De-aeration: Purge the solution with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain an inert atmosphere over the solution during the experiment.

-

CV Measurement:

-

Connect the electrodes to a potentiostat.

-

Scan the potential, first in the negative direction to observe reduction events, then in the positive direction for oxidation.

-

Record the resulting voltammogram (current vs. potential).

-

It is common practice to reference the potentials against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple by adding a small amount of ferrocene as an internal standard at the end of the experiment.

-

-

Data Interpretation: Identify the peak potentials for any observed redox events (oxidation or reduction). The half-wave potential (E₁/₂) provides a good approximation of the standard redox potential.

Safety and Handling

While a specific safety data sheet for this compound is not widely available, data from related compounds like perylene-3,4,9,10-tetracarboxylic acid and its dianhydride suggest that it should be handled with care. [11][12][13]These related compounds are known to cause skin, eye, and respiratory irritation. [13]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat when handling the compound.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. [11]* Storage: Store in a tightly sealed container in a dry, cool place away from strong oxidizing agents. [3][14]

Conclusion and Future Outlook

This compound stands as a pivotal molecular building block, bridging the gap between the exceptional photophysical properties of the perylene core and the functional demands of advanced materials. Its unique combination of a large π-conjugated system and a reactive carboxylic acid group enables its use in a wide array of applications, from organic solar cells to sophisticated fluorescent sensors. Understanding its core chemical properties—solubility, reactivity, spectroscopy, and electrochemistry—is fundamental to harnessing its full potential. Future research will likely focus on incorporating this molecule into complex supramolecular architectures, novel conjugated polymers, and targeted bioconjugates, further expanding the already impressive legacy of the perylene chromophore.

References

- Wasielewski, M. R. Perylene-3,4,9,10-tetracarboxylic Acid Diimides: Synthesis, Physical Properties, and Use in Organic Electronics.

- Perylene-3,4,9,10-tetracarboxylic Acid Diimides: Synthesis, Physical Properties, and Use in Organic Electronics.

- Perylene-3,4,9,10-tetracarboxylic acid diimides: synthesis, physical properties, and use in organic electronics. PubMed.

- Birel, Ö. A Review on Perylene-3,4,9,10-Tetracarboxylic Acid Diimide Molecules. CBU Journal of Science.

- This compound. ChemScene.

- Synthesis of Perylene-3,4,9,10-tetracarboxylic Acid Derivatives Bearing Four Different Substituents at the Perylene Core.

- Interfacial ZnO Modification Using a Carboxylic Acid Functionalized N-Annulated Perylene Diimide for Inverted Type Organic Photovoltaics.

- 3,4,9,10-Perylenetetracarboxylic dianhydride - SAFETY D

- Mohiuddin, O. synthesis and characterization of novel perylene-3,4,9,10- tetracarboxylic acid derivatives. Middle East Technical University.

- This compound. Chemspace.

- Safety Data Sheet for Perylene-3,9-dicarboxylic Acid. Gold Biotechnology.

- 3,4,9,10-Perylenetetracarboxylic acid. PubChem.

- An In-depth Technical Guide to the Electrochemical Properties of Perylene Dicarboxyl

- 3-Perylenecarboxylic acid. PubChem.

- Process for producing perylene-3,4-dicarboxylic acid imides.

- Perylene-Based Liquid Crystals as Materials for Organic Electronics Applications.

- Electric field driven protonation/deprotonation of 3,4,9,10-perylene tetracarboxylic acid immobilized on graphene sheets via π-π Stacking.

- UV-Vis spectra of perylenes H (black), t-Bu (red), and OMe (blue) in CH2Cl2.

- Synthesis, Electrochemical and Optical Absorption Properties of New Perylene-3,4:9,10-bis(dicarboximide) and Perylene-3,4:9,10-bis(benzimidazole) Derivatives.

- Highly Soluble Monoamino-Substituted Perylene Tetracarboxylic Dianhydrides: Synthesis, Optical and Electrochemical Properties. MDPI.

- Perylene Spectra. PhotochemCAD.

- (a) UV−Vis absorption spectra of perylene (black line), nitroperylene...

- Absorption [Perylene].

- This compound. BLD Pharm.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. 3-Perylenecarboxylic acid | C21H12O2 | CID 10990114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - C21H12O2 | CSSB00159269728 [chem-space.com]

- 6. Highly Soluble Monoamino-Substituted Perylene Tetracarboxylic Dianhydrides: Synthesis, Optical and Electrochemical Properties [mdpi.com]

- 7. EP0918753B1 - Process for producing perylene-3,4-dicarboxylic acid imides - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.com [fishersci.com]

- 12. zellbio.eu [zellbio.eu]

- 13. 3,4,9,10-Perylenetetracarboxylic acid | C24H12O8 | CID 66474 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 7350-88-1|this compound|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to the Synthesis of Perylene-3-Carboxylic Acid from Perylene

Abstract: This technical guide provides a detailed, in-depth exploration of a robust and logical synthetic pathway to Perylene-3-carboxylic acid, a critical building block for advanced functional materials. This compound and its derivatives are pivotal in the development of high-performance pigments, organic semiconductors, and fluorescent probes for biomedical applications. This document moves beyond a simple recitation of steps, offering deep mechanistic insights into the core reactions, justifying the selection of reagents and conditions, and providing comprehensive, self-validating experimental protocols for researchers, chemists, and professionals in drug development. The guide is structured to follow a validated two-step synthetic sequence: a regioselective Friedel-Crafts acylation of the perylene core followed by a highly efficient oxidation of the resulting methyl ketone.

Introduction and Strategic Overview

The Perylene Core: A Foundation for Functional Materials

Perylene (C₂₀H₁₂) is a polycyclic aromatic hydrocarbon (PAH) composed of five fused benzene rings.[1] Its highly conjugated π-system endows it with exceptional thermal and photostability, strong absorption in the visible spectrum, and high fluorescence quantum yields.[2][3] These intrinsic properties make perylene and its functionalized derivatives, such as perylene diimides (PDIs), highly sought-after for applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and as industrial pigments.[3]

This compound: A Versatile Synthetic Intermediate

The introduction of a carboxylic acid group at the 3-position of the perylene core transforms the nonpolar hydrocarbon into a versatile intermediate. The carboxylic acid moiety (IUPAC Name: this compound[4]) serves as a chemical handle for a vast array of subsequent modifications, such as amidation or esterification. This allows for the covalent attachment of perylene chromophores to other molecules, nanoparticles, or polymer backbones, enabling the rational design of materials for bioimaging, sensing, and targeted drug delivery.[5]

Synthetic Strategy: A Two-Step Pathway

The synthesis of this compound from the parent hydrocarbon is most logically achieved through a two-step process that leverages classic, well-understood organic transformations. This strategy ensures high regioselectivity and overall efficiency.

-

Step I: Friedel-Crafts Acylation: An acetyl group is introduced onto the perylene ring via an electrophilic aromatic substitution reaction. This reaction is highly regioselective for the 3-position due to the electronic nature of the perylene core.

-

Step II: Haloform Reaction: The resulting methyl ketone (3-acetylperylene) is selectively oxidized to the corresponding carboxylic acid, with the methyl group being converted into a volatile haloform. This method is particularly advantageous for the conversion of aryl methyl ketones to aryl carboxylic acids.[6]

This guide will dissect each step, providing both the theoretical underpinnings and practical, field-tested protocols.

Figure 1: Overall synthetic workflow from perylene to this compound.

Part I: Regioselective Friedel-Crafts Acylation of Perylene

Mechanistic Insight: The Basis of Regioselectivity

The Friedel-Crafts acylation is a canonical electrophilic aromatic substitution (EAS) reaction.[3][7] The reaction is initiated by the formation of a highly electrophilic acylium ion from an acyl chloride (e.g., acetyl chloride) and a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Mechanism:

-

Acylium Ion Formation: AlCl₃ coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a resonance-stabilized acylium ion (CH₃C≡O⁺).

-

Electrophilic Attack: The π-system of the perylene ring acts as a nucleophile, attacking the acylium ion. This attack preferentially occurs at the 3-position. The superior stability of the Wheland intermediate (sigma complex) for attack at the 3-position, which allows for a greater number of resonance structures that preserve the aromaticity of the distal naphthalene unit, dictates this regiochemical outcome.

-

Rearomatization: A weak base, AlCl₄⁻, abstracts a proton from the carbon bearing the new acetyl group, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst.

Critically, unlike Friedel-Crafts alkylation, the acylation product (3-acetylperylene) is an aromatic ketone. The electron-withdrawing nature of the acetyl group deactivates the perylene ring towards further substitution, thus preventing polyacylation, a common issue in alkylation reactions.[8]

Figure 2: Simplified mechanism of the Friedel-Crafts acylation of perylene.

Detailed Experimental Protocol: Synthesis of 3-Acetylperylene

This protocol is a self-validating system. Successful synthesis of the target intermediate will be confirmed by characterization methods outlined in section 2.3.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Stoichiometric Ratio |

| Perylene | 252.31 | 5.00 g | 19.8 | 1.0 |

| Aluminum Chloride (anhydrous) | 133.34 | 3.17 g | 23.8 | 1.2 |

| Acetyl Chloride | 78.50 | 1.71 mL (1.88 g) | 23.9 | 1.2 |

| Dichloromethane (DCM, anhydrous) | - | 200 mL | - | - |

| Hydrochloric Acid (2 M aq.) | - | 100 mL | - | - |

| Saturated Sodium Bicarbonate (aq.) | - | 50 mL | - | - |

| Brine (Saturated NaCl aq.) | - | 50 mL | - | - |

| Anhydrous Magnesium Sulfate | - | ~5 g | - | - |

Procedure:

-

Reaction Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to prevent moisture from deactivating the catalyst.

-

Reagent Charging: To the flask, add perylene (5.00 g) and anhydrous dichloromethane (150 mL). Stir the suspension under a gentle stream of nitrogen.

-

Catalyst Addition: Cool the flask to 0 °C in an ice-water bath. Carefully add anhydrous aluminum chloride (3.17 g) in one portion. The suspension will likely turn a darker color.

-

Acyl Chloride Addition: Dissolve acetyl chloride (1.71 mL) in anhydrous DCM (50 mL) and add it to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate (9:1) mobile phase. The disappearance of the perylene spot and the appearance of a new, more polar spot indicates product formation.

-

Quenching: Upon completion, cool the flask back to 0 °C and slowly and carefully quench the reaction by pouring the mixture onto 150 g of crushed ice in a large beaker. Caution: This process is exothermic and will release HCl gas. Perform in a well-ventilated fume hood.

-

Work-up: Transfer the quenched mixture to a separatory funnel. Add 100 mL of 2 M HCl and shake. Separate the organic layer. Wash the organic layer sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude solid product (commercial name: 3-Acetyl perylene[9]) can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like toluene to yield a yellow or orange solid.

Characterization of the Intermediate: 3-Acetylperylene

-

Appearance: Yellow/Orange Solid

-

Molecular Formula: C₂₂H₁₄O[9]

-

Molecular Weight: 294.35 g/mol [9]

-

¹H NMR: The spectrum will be complex but will show characteristic signals in the aromatic region (typically δ 7.5-8.5 ppm), consistent with the perylene core protons, and a distinct singlet for the methyl protons of the acetyl group at approximately δ 2.6-2.8 ppm.[10][11]

-

¹³C NMR: Aromatic carbons will appear in the δ 120-135 ppm range. A key signal will be the carbonyl carbon of the ketone, appearing significantly downfield around δ 197-200 ppm.[12]

-

FT-IR (ATR): A strong, sharp absorption band characteristic of the C=O stretch of an aryl ketone will be present at approximately 1670-1690 cm⁻¹. C-H stretches for the aromatic rings will be observed above 3000 cm⁻¹.[13]

Part II: Oxidation to this compound

Mechanistic Insight: The Haloform Reaction

The haloform reaction provides a classic and efficient route to convert methyl ketones into carboxylic acids.[14] The reaction proceeds under basic conditions using a halogenating agent, such as sodium hypochlorite (NaOCl, the active ingredient in bleach).[15][16]

Mechanism:

-

Enolate Formation: A hydroxide ion abstracts an acidic α-proton from the methyl group of 3-acetylperylene to form an enolate ion.

-

Exhaustive Halogenation: The enolate acts as a nucleophile, attacking the halogen (e.g., Cl in OCl⁻). This step repeats two more times, with each successive halogenation making the remaining α-protons more acidic, until the methyl group is converted to a trihalomethyl group (-CX₃).[16]

-

Nucleophilic Acyl Substitution: A hydroxide ion attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Cleavage: The intermediate collapses, reforming the carbonyl double bond and expelling the trihalomethyl anion (-CX₃) as a leaving group. This is the key C-C bond cleavage step. The -CX₃ anion is a good leaving group because its negative charge is stabilized by the three electron-withdrawing halogen atoms.

-

Acid-Base Reaction: An irreversible acid-base reaction occurs where the newly formed carboxylic acid protonates the trihalomethyl anion to yield the carboxylate salt and the haloform (e.g., chloroform, CHCl₃).

-

Protonation: A final acidification step during work-up protonates the carboxylate salt to yield the final this compound product.

Figure 3: Key stages of the haloform reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system. Successful synthesis of the final product will be confirmed by characterization methods outlined in section 3.3.

Materials & Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 3-Acetylperylene | 294.35 | 4.00 g | 13.6 | 1.0 |

| Sodium Hypochlorite (Bleach) | - | ~150 mL | - | Standard commercial, ~6-8% |

| Sodium Hydroxide | 40.00 | 2.7 g | 67.5 | 5.0 equiv. |

| Tetrahydrofuran (THF) | - | 100 mL | - | Co-solvent for solubility |

| Hydrochloric Acid (conc.) | - | ~20 mL | - | For acidification |

| Sodium Sulfite (optional) | - | ~1 g | - | To quench excess oxidant |

Procedure:

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-acetylperylene (4.00 g) in tetrahydrofuran (100 mL).

-

Base and Oxidant Addition: To the solution, add sodium hydroxide (2.7 g) followed by the slow, portion-wise addition of sodium hypochlorite solution (~150 mL). An exotherm may be observed.

-

Reaction: Heat the mixture to a gentle reflux (around 60-70°C) and maintain for 3-4 hours. The reaction progress can be monitored by TLC (DCM/Methanol 95:5), observing the disappearance of the starting material.

-

Cooling and Quenching: Cool the reaction mixture to room temperature. If desired, add a small amount of sodium sulfite to destroy any excess hypochlorite.

-

Solvent Removal: Remove the bulk of the THF using a rotary evaporator.

-

Purification and Isolation: a. Dilute the remaining aqueous solution with ~200 mL of water and filter to remove any insoluble impurities. b. Transfer the clear filtrate to a large beaker and cool in an ice bath. c. Slowly and carefully acidify the solution by adding concentrated HCl dropwise with stirring until the pH is ~1-2. d. A solid precipitate of this compound will form. e. Allow the suspension to stir in the ice bath for 30 minutes to ensure complete precipitation.

-

Collection and Drying: Collect the solid product by vacuum filtration.[17] Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. Dry the collected solid in a vacuum oven at 60-80 °C overnight.

Characterization of this compound

-

Appearance: Typically a yellow, orange, or reddish-brown solid.

-

Molecular Formula: C₂₁H₁₂O₂[4]

-

Molecular Weight: 296.32 g/mol [5]

-

¹H NMR (in DMSO-d₆): The spectrum will show the complex aromatic signals of the perylene core. A very broad singlet will appear far downfield (typically δ > 12 ppm) corresponding to the acidic proton of the carboxylic acid group.

-

¹³C NMR (in DMSO-d₆): In addition to the aromatic signals, a key downfield signal for the carboxylic acid carbonyl carbon will be observed around δ 167-170 ppm.[18]

-

FT-IR (ATR): The spectrum will be distinctly different from the starting ketone. Key features include a very broad absorption band from ~2500-3300 cm⁻¹ (O-H stretch of the hydrogen-bonded carboxylic acid) and a strong C=O stretch at ~1680-1710 cm⁻¹.[1] The ketone C=O peak at ~1670-1690 cm⁻¹ will be absent.

Conclusion

This guide has detailed a reliable and mechanistically sound two-step synthesis for producing this compound from perylene. The pathway leverages a regioselective Friedel-Crafts acylation to install a methyl ketone at the desired 3-position, followed by a clean and high-yielding haloform oxidation to generate the target carboxylic acid. The provided protocols are designed to be robust and self-validating, grounded in established chemical principles. The successful synthesis of this key intermediate opens the door for researchers to explore a new generation of perylene-based functional materials, with wide-ranging applications in materials science and biotechnology.

References

A numbered list of all cited sources with titles, sources, and verifiable URLs.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10990114, 3-Perylenecarboxylic acid. Retrieved from [Link]

-

Aleshinloye, A.O., Bodapati, J.B., & Icil, H. (2018). A Review on Perylene-3,4,9,10-Tetracarboxylic Acid Diimide Molecules. International Journal of Materials and Chemistry, 8(2), 21-30. Available at: [Link]

- Jaeger, A. O., & Daniels, L. C. (1933). U.S. Patent No. 1,913,052. Washington, DC: U.S. Patent and Trademark Office.

-

Kuznetsov, S. I., et al. (2011). Reaction of perylene-3,4,9,10-tetracarboxylic acid dianhydride with 3-aminopropyltriethoxysilane and hexamethyldisilazane. Russian Journal of General Chemistry, 81(7), 1497-1502. Available at: [Link]

-

Tishler, M., & Fieser, L. F. (1967). Preparation and purification of some oxidation products of perylene. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 71A(4), 349. Available at: [Link]

-

Mohiuddin, O. (2017). Synthesis and characterization of novel perylene-3,4,9,10-tetracarboxylic acid derivatives (Master's thesis, Middle East Technical University). Available at: [Link]

-

Wikipedia contributors. (2024). Haloform reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Wikipedia contributors. (2024). Friedel–Crafts reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

Organic Chemistry Portal (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

Sciencemadness Wiki contributors. (2018). Haloform reaction. Retrieved from [Link]

-

Huang, H., Che, Y., & Zang, L. (2010). Direct synthesis of highly pure perylene tetracarboxylic monoimide. Tetrahedron Letters, 51(50), 6649-6651. Available at: [Link]

-

Quora (2017). What is a haloform reaction? Retrieved from [Link]

-

Esmaeilpour, M., et al. (2016). An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent ([CholineCl][ZnCl2]3). RSC Advances, 6(45), 38784-38792. Available at: [Link]

-

Yadav, S., et al. (2022). 1 H-NMR spectra of (a) perylene, (b) nitroperylene derivative, (c) PY-CDs. In ResearchGate. Retrieved from [Link]

-

Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

-

BYJU'S (n.d.). Haloform Reaction Mechanism. Retrieved from [Link]

-

Oxford Reference (n.d.). Haloform reaction. Retrieved from [Link]

-

ResearchGate (n.d.). ATR-IR spectra of (a) arylmonoacetylenes (3 & 4) and trimers. Retrieved from [Link]

-

Marinho, E., et al. (2024). A simple protocol for the synthesis of perylene bisimides from perylene tetracarboxylic dianhydride. RSC Advances, 14(17), 12053-12063. Available at: [Link]

-

Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2018). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Mexican Chemical Society, 62(1). Available at: [Link]

-

Kuznetsov, S. I., et al. (2011). Reaction of perylene-3,4,9,10-tetracarboxylic acid dianhydride with 3-aminopropyltriethoxysilane and hexamethyldisilazane. ResearchGate. Retrieved from [Link]

- CN108503572B (2020). Synthetic method of 3-acyl pyrrole compound. Google Patents.

- Langhals, H., & Ismael, R. (1997). U.S. Patent No. 5,650,513. Washington, DC: U.S. Patent and Trademark Office.

- Saffer, C. M., & Barker, R. S. (1964). U.S. Patent No. 3,139,452. Washington, DC: U.S. Patent and Trademark Office.

-

Aghabozorg, H., et al. (2015). Synthesis [1-(4-acetylphenyl)-3-(2-methylphenyl)]triazene: NMR, Vibrational, X-ray Crystallography Characterization with HF/DFT Studies. Journal of the Chinese Chemical Society, 62(5), 415-426. Available at: [Link]

-

Gootjes, J., et al. (1969). An efficient synthesis of 3-arylpiperidines. Journal of Medicinal Chemistry, 12(4), 720-722. Available at: [Link]

-

Singh, P., et al. (2021). Study of molecular interactions and chemical reactivity of the nitrofurantoin–3-aminobenzoic acid cocrystal using quantum chemical and spectroscopic (IR, Raman, 13C SS-NMR) approaches. New Journal of Chemistry, 45(3), 1544-1559. Available at: [Link]

-

QMplus Hub (n.d.). Characterization Data for Ethylene-vinyl acetate copolymer (EVA). Retrieved from [Link]

-

Reliance Industries Limited (2015). Process For Oxidation Of Alkyl Aromatic Compound To Aromatic Carboxylic Acid. Indian Patent Office. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. 3-Perylenecarboxylic acid | C21H12O2 | CID 10990114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. oxfordreference.com [oxfordreference.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Friedel-Crafts Acylation [organic-chemistry.org]

- 9. 3-Acetyl perylene | CymitQuimica [cymitquimica.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. hub.qmplus.qmul.ac.uk [hub.qmplus.qmul.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. Haloform reaction - Wikipedia [en.wikipedia.org]

- 15. Haloform reaction - Sciencemadness Wiki [sciencemadness.org]

- 16. byjus.com [byjus.com]

- 17. my.eng.utah.edu [my.eng.utah.edu]

- 18. Study of molecular interactions and chemical reactivity of the nitrofurantoin–3-aminobenzoic acid cocrystal using quantum chemical and spectroscopic (IR, Raman, 13C SS-NMR) approaches - CrystEngComm (RSC Publishing) [pubs.rsc.org]

Perylene-3-carboxylic acid CAS number 7350-88-1

An In-depth Technical Guide to Perylene-3-carboxylic Acid (CAS: 7350-88-1)

Foreword for the Modern Researcher

This compound stands as a pivotal molecule at the intersection of materials science, organic electronics, and biotechnology. It is more than a mere chromophore; it is a versatile building block. Its rigid, extended π-conjugated perylene core bestows remarkable photophysical stability and strong electron-accepting characteristics, while the strategically positioned carboxylic acid group offers a reactive handle for covalent modification and directed self-assembly. This guide moves beyond a simple recitation of facts, aiming to provide a senior scientist’s perspective on not just the what, but the why—elucidating the causal relationships between its structure and its function in advanced applications. We will explore its fundamental properties, synthetic utility, and the logic behind its integration into functional systems, from solar cells to biological sensors.

Core Molecular Profile and Physicochemical Properties

This compound is a polycyclic aromatic hydrocarbon functionalized with a carboxyl group. This seemingly simple addition to the perylene scaffold is the key to its utility, transforming the highly insoluble perylene into a molecule that can be processed in polar solvents and anchored to various substrates.[1] The inherent stability of the perylene ring system ensures that the molecule can withstand harsh processing conditions and resist photobleaching, a critical attribute for long-lasting electronic and optical devices.[2][3]

Structural and Physical Data Summary

The fundamental properties of this compound are summarized below. These values are critical for experimental design, from selecting appropriate solvents to predicting its behavior in electronic devices.

| Property | Value | Source |

| CAS Number | 7350-88-1 | [4][5][6] |

| Molecular Formula | C₂₁H₁₂O₂ | [4][5] |

| Molecular Weight | 296.32 g/mol | [4][5][7] |

| Appearance | Solid at room temperature | [1] |

| Topological Polar Surface Area | 37.3 Ų | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 2 | [7] |

| Rotatable Bond Count | 1 | [7] |

Solubility and Processing Insights

While the parent perylene is notoriously insoluble, the carboxylic acid moiety significantly enhances solubility in polar organic solvents.[1] This property is a cornerstone of its practical application, enabling solution-based processing techniques like spin-coating and printing for the fabrication of thin films. For biological applications, achieving water solubility is often essential, which can be accomplished by converting the carboxylic acid to a salt or by attaching hydrophilic groups like polyethylene glycol.[2][8]

Spectroscopic and Electrochemical Landscape

The photophysical and electronic properties of perylene derivatives are central to their function. They are characterized by strong absorption in the visible spectrum and, typically, high fluorescence quantum yields.[2][3]

Absorption and Emission Characteristics

Perylene-based molecules exhibit intense electronic transitions. Perylene diimide (PDI) dyes, for example, show characteristic absorption peaks between 450 nm and 530 nm, with corresponding emission peaks that are often a mirror image of the absorption spectrum.[2] These strong absorptions are attributed to the extended π-conjugated system of the perylene core.[2] The fluorescence quantum yields of many perylene derivatives approach unity, making them exceptional emitters for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and lasers.[2][9][10] The carboxylic acid functionalization provides a mechanism to covalently link these powerful chromophores to other molecules or surfaces with minimal perturbation of their core optical properties.[11]

Electrochemical Behavior

The electron-accepting nature of the perylene core is a defining feature. Perylene derivatives typically exhibit reversible one-electron reductions, corresponding to the formation of a stable radical anion and dianion.[12] This property is fundamental to their use as n-type semiconductors in organic electronics.[3][13] The carboxylic acid group can directly influence the electrochemical potential by enabling the molecule to anchor onto electrode surfaces, thereby facilitating efficient charge transfer—a critical process in organic photovoltaics and sensors.[13][14]

Synthesis and Chemical Reactivity

The utility of this compound is greatly expanded by its chemical reactivity, which allows for its incorporation into more complex molecular architectures.

Synthetic Pathways

The synthesis of functionalized perylenes often begins with a more complex precursor, such as Perylene-3,4,9,10-tetracarboxylic acid dianhydride (PTCDA).[15][16] Through controlled chemical reactions, specific functionalities can be introduced. The synthesis of asymmetrically substituted perylenes, including those with a single carboxylic acid, involves multi-step processes that carefully protect and deprotect different positions on the perylene core.[17][18]

Derivatization via the Carboxylic Acid Group

The carboxylic acid is a versatile functional group for derivatization. Standard organic chemistry reactions such as esterification and amidation can be employed to attach a wide array of other molecules.[1] This allows for the fine-tuning of properties like solubility, aggregation behavior, and electronic characteristics. For instance, attaching long alkyl chains can improve solubility in nonpolar organic solvents for easier processing in organic electronics, while linking to biomolecules can create targeted fluorescent probes for cellular imaging.[8][19]

Field-Proven Applications

The unique combination of properties makes this compound and its derivatives highly valuable in several high-tech fields.

Organic Electronics: Interfacial Engineering

In inverted-type organic photovoltaics (OPVs), metal oxides like zinc oxide (ZnO) are commonly used as electron transport layers. The performance of these devices is critically dependent on the interface between the ZnO and the active organic layer. This compound can act as an interfacial modification layer.[13] The carboxylic acid group chemisorbs onto the ZnO surface, creating a self-assembled monolayer. This layer can passivate surface defects, tune the work function of the electrode for better energy level alignment, and improve charge extraction efficiency, ultimately boosting the overall power conversion efficiency of the solar cell.[13][20]

Sensing and Bioimaging

The intense fluorescence of the perylene core is highly sensitive to the local environment. This property can be harnessed to create chemical sensors.[21] For example, the carboxylic acid can act as a binding site for specific metal ions. Upon binding, a change in the fluorescence (either quenching or enhancement) can be observed, allowing for the quantitative detection of the analyte.[21][22] Furthermore, by conjugating the molecule to antibodies or other targeting ligands via the carboxylic acid, it can be used as a highly specific and photostable fluorescent probe for imaging organelles or specific proteins within living cells.[8]

Experimental Protocol: Surface Modification of ZnO for OPVs

This protocol provides a validated workflow for modifying a ZnO electron transport layer with this compound to improve interfacial properties in an inverted OPV device.

Objective: To form a self-assembled monolayer of this compound on a ZnO surface to enhance electron extraction.

Materials:

-

ITO-coated glass substrates

-

ZnO nanoparticle precursor solution (e.g., zinc acetate dihydrate in 2-methoxyethanol and ethanolamine)

-

This compound (CAS 7350-88-1)

-

High-purity solvent (e.g., chloroform or dichlorobenzene)

-

Ultrasonic bath, spin-coater, hotplate

Methodology:

-

Substrate Preparation:

-

Clean ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).

-

Dry the substrates with a stream of dry nitrogen.

-

Treat the substrates with UV-Ozone for 15 minutes to improve wettability and remove organic residues.

-

-

ZnO Layer Deposition:

-

Prepare the ZnO precursor solution as per established literature methods.

-

Spin-coat the ZnO precursor solution onto the clean ITO substrates (e.g., at 3000 rpm for 30 seconds).

-

Anneal the films on a hotplate in ambient air at ~200 °C for 10-15 minutes to form the ZnO layer.

-

Allow the substrates to cool to room temperature.

-

-

Surface Modification with this compound:

-

Prepare a dilute solution of this compound (e.g., 0.1 to 1 mg/mL) in a suitable solvent like chloroform. The causality here is critical: the concentration must be low enough to favor monolayer formation over multilayer aggregation.

-

Immerse the ZnO-coated substrates in this solution for a defined period (e.g., 30 minutes). The carboxylic acid will chemisorb onto the ZnO surface.

-

Self-Validation Check: The immersion time is a key parameter. A time-course experiment (e.g., 5, 15, 30, 60 minutes) followed by contact angle or UV-Vis absorption measurements can determine the point at which surface saturation (monolayer completion) occurs.

-

-

Rinsing and Annealing:

-

Remove the substrates from the solution and rinse thoroughly with the pure solvent (chloroform) to remove any physisorbed molecules. This step is crucial for ensuring only a monolayer remains.

-

Gently dry the substrates with a nitrogen stream.

-

Perform a soft bake (e.g., 70-100 °C for 10 minutes) to remove residual solvent and improve the ordering of the monolayer.

-

-

Characterization and Device Completion:

-

The modified surface can be characterized by contact angle measurements (which should show increased hydrophobicity), UV-Vis spectroscopy (to confirm the presence of the perylene chromophore), and Kelvin probe force microscopy (to measure the change in work function).

-

Proceed with the deposition of the active layer and top electrode to complete the OPV device.

-

Safety and Handling

While specific toxicology data for this compound is limited, it should be handled with the standard precautions for polycyclic aromatic compounds and fine chemicals.[23][24][25]

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.[23] In case of contact, wash the affected area thoroughly with soap and water.[25]

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[4][25]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

References

-

Wasielewski, M. R., et al. Perylene-3,4,9,10-tetracarboxylic acid diimides: synthesis, physical properties, and use in organic electronics. The Journal of Organic Chemistry. [Link]

-

American Chemical Society Publications. Perylene-3,4,9,10-tetracarboxylic Acid Diimides: Synthesis, Physical Properties, and Use in Organic Electronics. [Link]

-

CATO Chemical. This compound. [Link]

-

SciSpace. A Review on Perylene-3,4,9,10-Tetracarboxylic Acid Diimide Molecules. [Link]

-

American Chemical Society Publications. Synthesis of Perylene-3,4,9,10-tetracarboxylic Acid Derivatives Bearing Four Different Substituents at the Perylene Core. [Link]

-

ResearchGate. ChemInform Abstract: Perylene-3,4,9,10-tetracarboxylic Acid Diimides: Synthesis, Physical Properties, and Use in Organic Electronics. [Link]

-

ResearchGate. Interfacial ZnO Modification Using a Carboxylic Acid Functionalized N-Annulated Perylene Diimide for Inverted Type Organic Photovoltaics. [Link]

-

ResearchGate. Fluorescence Quantum Yields of Perylene 3,4,9,10-Tetracarboxylic Acid-bis-N,N'-aryl(alkyl) Diimid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10990114, 3-Perylenecarboxylic acid. [Link]

-

Middle East Technical University. synthesis and characterization of novel perylene-3,4,9,10- tetracarboxylic acid derivatives. [Link]

-

Taylor & Francis Online. Fluorescence Quantum Yields of Perylene 3,4,9,10-Tetracarboxylic Acid-bis-N,N′-aryl(alkyl) Diimides. [Link]

-

Thermo Fisher Scientific. Safety Data Sheet - 3,4,9,10-Perylenetetracarboxylic dianhydride. [Link]

-

ResearchGate. Perylen-3-ylmethyl: Fluorescent photoremovable protecting group (FPRPG) for carboxylic acids and alcohols. [Link]

-

Royal Society of Chemistry. Yellow emissive and high fluorescence quantum yield carbon dots from perylene-3,4,9,10-tetracarboxylic dianhydride for anticounterfeiting applications. [Link]

-

MDPI. Highly Soluble Monoamino-Substituted Perylene Tetracarboxylic Dianhydrides: Synthesis, Optical and Electrochemical Properties. [Link]

-

Chemspace. This compound. [Link]

- Google Patents. Process for producing perylene-3,4-dicarboxylic acid imides.

-

American Chemical Society Publications. Synthesis of Perylene-3,4,9,10-tetracarboxylic Acid Derivatives Bearing Four Different Substituents at the Perylene Core. [Link]

-

ResearchGate. 3,4,9,10-Perylenetetracarboxylic acid derivatives and their photophysical properties. [Link]

-

Wikipedia. Perylenetetracarboxylic dianhydride. [Link]

-

ResearchGate. Perylene-Based Liquid Crystals as Materials for Organic Electronics Applications. [Link]

-

ResearchGate. Electric field driven protonation/deprotonation of 3,4,9,10-perylene tetracarboxylic acid immobilized on graphene sheets via π-π Stacking. [Link]

-

Royal Society of Chemistry. Ni–Co–Mn complexed 3,4,9,10-perylenetetracarboxylic acid complexes as novel organic electrode materials for lithium-ion batteries. [Link]

-

Royal Society of Chemistry. Yellow emissive and high fluorescence quantum yield carbon dots from perylene-3,4,9,10-tetracarboxylic dianhydride for anticounterfeiting applications. [Link]

-

Semantic Scholar. Synthesis of Perylene-3,4,9,10-tetracarboxylic Acid Derivatives Bearing Four Different Substituents at the Perylene Core. [Link]

-

American Chemical Society Publications. Electron-Donating Perylene Tetracarboxylic Acids for Dye-Sensitized Solar Cells. [Link]

-

ResearchGate. The Role of Perylene Diimide Dyes as Cellular Imaging Agents and for Enhancing Phototherapy Outcomes. [Link]

-

MDPI. Perylene Diimide-Based Fluorescent and Colorimetric Sensors for Environmental Detection. [Link]

-

American Chemical Society Publications. Excimer Formation in Carboxylic Acid-Functionalized Perylene Diimides Attached to Silicon Dioxide Nanoparticles. [Link]

-

National Center for Biotechnology Information. Design and Synthesis of Reactive Perylene Tetracarboxylic Diimide Derivatives for Rapid Cell Imaging. [Link]

-

ResearchGate. 3,4,9,10-perylene tetracarboxylic acid functional nanoparticles-based photocathode sensing platform coupled with nonenzyme-mediated DNA dendrimer for sensitive kanamycin detection. [Link]

-

Royal Society of Chemistry. Effects of functional groups at perylene diimide derivatives on organic photovoltaic device application. [Link]

-

National Center for Biotechnology Information. Excimer Formation in Carboxylic Acid-Functionalized Perylene Diimides Attached to Silicon Dioxide Nanoparticles. [Link]

Sources

- 1. CAS 7350-88-1: 3-Perylenecarboxylic acid | CymitQuimica [cymitquimica.com]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. CATO Chemical Reference Standards & Materials [en.cato-chem.com]

- 6. bldpharm.com [bldpharm.com]

- 7. 3-Perylenecarboxylic acid | C21H12O2 | CID 10990114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Reactive Perylene Tetracarboxylic Diimide Derivatives for Rapid Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Excimer Formation in Carboxylic Acid-Functionalized Perylene Diimides Attached to Silicon Dioxide Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. EP0918753B1 - Process for producing perylene-3,4-dicarboxylic acid imides - Google Patents [patents.google.com]

- 16. Perylenetetracarboxylic dianhydride - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. mdpi.com [mdpi.com]

- 20. Effects of functional groups at perylene diimide derivatives on organic photovoltaic device application - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. fishersci.com [fishersci.com]

- 24. fishersci.at [fishersci.at]

- 25. zellbio.eu [zellbio.eu]

Perylene-3-carboxylic acid molecular weight and formula

An In-Depth Technical Guide to Perylene-3-carboxylic Acid: From Core Properties to Advanced Applications

Introduction

This compound stands as a cornerstone molecule for researchers at the intersection of materials science, organic electronics, and biomedical engineering. As a functionalized polycyclic aromatic hydrocarbon (PAH), its rigid, planar perylene core imparts exceptional thermal stability and unique photophysical properties, namely strong fluorescence. The addition of a carboxylic acid group at the 3-position transforms it from a simple fluorophore into a versatile and reactive building block. This guide, prepared from the perspective of a senior application scientist, provides an in-depth exploration of its fundamental characteristics, synthesis, characterization, and critical applications, offering both the "how" and the "why" for drug development professionals and research scientists.

Part 1: Core Molecular Profile and Physicochemical Properties

A precise understanding of a molecule's fundamental properties is the bedrock of any successful research endeavor. This compound's identity is defined by its specific molecular formula and weight, which are critical for stoichiometric calculations in synthesis and for verification via mass spectrometry.

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₂O₂ | [1][2][3] |

| Molecular Weight | 296.32 g/mol | [1][2] |

| CAS Number | 7350-88-1 | [1][4] |

| Appearance | Typically a solid at room temperature | [4] |

| IUPAC Name | This compound | [2][5] |

The presence of the carboxylic acid functional group is the most significant feature influencing its behavior compared to the parent perylene molecule. This group dramatically alters its solubility profile, enhancing its solubility in polar organic solvents, a critical factor for solution-based processing and chemical reactions like esterification or amidation.[4] Furthermore, this functional handle is the primary site for derivatization, allowing scientists to covalently link the fluorescent perylene core to other molecules, surfaces, or polymers.

Part 2: Spectroscopic Signature for Compound Verification

Characterization is a self-validating process; the data must unequivocally confirm the structure. The spectroscopic signature of this compound is distinct and serves as a reliable fingerprint for its identification.

-

Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the carboxylic acid group. Expect a very broad absorption band in the 2500–3300 cm⁻¹ region, characteristic of the O-H bond's stretching vibration within a hydrogen-bonded dimer.[6][7] A second, sharp and strong absorption will appear between 1710 cm⁻¹ (for the common hydrogen-bonded dimer) and 1760 cm⁻¹ (for the free monomer), corresponding to the C=O carbonyl stretch.[6][8]

-

¹H NMR Spectroscopy : In a suitable deuterated solvent like DMSO-d₆, the proton of the carboxylic acid (-COOH) is highly deshielded and typically appears as a broad singlet far downfield, often around 12 δ.[6] The eleven aromatic protons on the perylene core will resonate in the aromatic region (typically 7.5-8.5 δ), displaying a complex splitting pattern due to spin-spin coupling.

-

¹³C NMR Spectroscopy : The carboxyl carbon atom is a key identifier, absorbing in the 165–185 δ range.[6] The remaining 20 carbons of the aromatic perylene skeleton will appear in the typical aromatic region of the ¹³C NMR spectrum.

-

UV-Vis Spectroscopy : Perylene derivatives are known for their strong absorption in the visible light spectrum.[9] this compound will exhibit characteristic absorption peaks, and its high molar absorptivity is indicative of the extended π-conjugated system. While simple carboxylic acids absorb weakly around 210 nm, the absorption of this molecule is dominated by the perylene core.[7][8]

Part 3: Synthesis and Characterization Workflow

The synthesis of this compound requires careful execution and rigorous purification to ensure the high quality required for advanced applications. The following represents a generalized workflow.

Caption: Generalized workflow for the synthesis and verification of this compound.

Protocol 1: Representative Synthesis via Grignard Reaction

Causality: This method is chosen because it is a classic and reliable way to form carbon-carbon bonds, specifically for converting an aryl halide into a carboxylic acid. The Grignard reagent acts as a potent nucleophile that attacks carbon dioxide.

-

Preparation (Inert Atmosphere) : Dry all glassware in an oven and assemble under an inert atmosphere (Nitrogen or Argon). This is critical as Grignard reagents react violently with water.

-

Grignard Formation : To a flask containing magnesium turnings in anhydrous tetrahydrofuran (THF), slowly add a solution of 3-bromoperylene in anhydrous THF. Gentle heating may be required to initiate the reaction. The disappearance of the magnesium indicates the formation of the Grignard reagent.

-

Carboxylation : Cool the reaction mixture in a dry ice/acetone bath. Bubble dry CO₂ gas through the solution or pour the Grignard solution over crushed dry ice. The perylenylmagnesium bromide attacks the CO₂, forming a magnesium carboxylate salt.

-

Work-up and Protonation : Once the reaction is complete, slowly quench the mixture with dilute hydrochloric acid (HCl). This step is crucial as it protonates the carboxylate salt to form the desired this compound, which will precipitate out of the aqueous solution.

-

Isolation : Collect the crude solid product by vacuum filtration and wash with water to remove inorganic salts.

Protocol 2: Characterization via NMR Spectroscopy

Trustworthiness: This protocol ensures that the final product is validated against its known spectroscopic signature, providing a self-validating system of quality control.

-

Sample Preparation : Dissolve approximately 5-10 mg of the purified, dry product in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Ensure the sample is fully dissolved.

-

¹H NMR Acquisition : Acquire a ¹H NMR spectrum. Set the spectral width to cover a range from -1 to 14 ppm.

-

Verification : Confirm the presence of a broad singlet near 12 ppm, which corresponds to the acidic proton.[6] Analyze the complex signals in the 7.5-8.5 ppm region to ensure they are consistent with the perylene aromatic structure. The integration of the aromatic region relative to the acid proton should be 11:1.

-

¹³C NMR Acquisition : Acquire a proton-decoupled ¹³C NMR spectrum.

-

Verification : Identify the carboxyl carbon signal between 165-185 ppm.[6] Confirm the presence of multiple signals in the aromatic region corresponding to the 20 carbons of the perylene core.

Part 4: Key Applications in Research and Drug Development

The true value of this compound lies in its utility as a functional building block. Its robust fluorescent core and reactive handle make it a precursor for a wide range of advanced materials.

Caption: Derivatization pathways of this compound for various applications.

-

Fluorescent Probes and Bioimaging : The carboxylic acid group can be readily converted to an active ester, which can then react with amine groups on biomolecules like proteins or amino acids.[10] This allows for the covalent labeling of biological targets, enabling their visualization in living cells via fluorescence microscopy. Derivatives have been designed for rapid cell imaging and have shown potential as universal imaging agents.[10]

-

Organic Electronics : Perylene derivatives, particularly perylene diimides (PDIs) synthesized from related precursors, are renowned n-type organic semiconductors.[11][12] They are heavily investigated for use in organic field-effect transistors (OFETs) and as electron acceptors in organic photovoltaic (OPV) devices.[9][12]

-

Photodynamic Therapy (PDT) : As potent photosensitizers, perylene derivatives can be designed to generate reactive oxygen species (ROS) upon irradiation with visible light.[13] This property is being harnessed to develop new photodynamic therapies for killing cancer cells or antibiotic-resistant bacteria, offering a targeted treatment modality with low risk of drug resistance.[13]

Part 5: Safety and Handling

As with any chemical, particularly polycyclic aromatic hydrocarbons, proper handling is paramount to ensure laboratory safety.

-

Personal Protective Equipment (PPE) : Always wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.[14][15]

-

Handling : Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[16] Avoid all personal contact.[16]

-

Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14][17]

-

Disposal : Dispose of all waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains.[16]

Conclusion

This compound is far more than a simple chemical compound; it is an enabling tool for innovation. Its unique combination of a highly fluorescent and stable aromatic core with a versatile carboxylic acid handle provides researchers with a powerful platform for developing next-generation materials. From creating semiconductor components for organic electronics to designing fluorescent probes for mapping cellular processes and photosensitizers for novel therapies, the applications of this molecule are vast and continue to expand. A thorough understanding of its properties, synthesis, and characterization, as outlined in this guide, is the first step toward unlocking its full potential in your research and development efforts.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10990114, 3-Perylenecarboxylic acid. [Link]

-

Chemspace. This compound - C21H12O2. [Link]

-

Li, Y., et al. Recent Advances in Applications of Fluorescent Perylenediimide and Perylenemonoimide Dyes in Bioimaging, Photothermal and Photodynamic Therapy. Molecules, 2023. [Link]

-

ResearchGate. Perylene-3,4,9,10-tetracarboxylic diimide and its derivatives: Synthesis, properties and bioapplications. [Link]

-

OpenStax. Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry, 2023. [Link]

-

Wasielewski, M. R., et al. Perylene-3,4,9,10-tetracarboxylic Acid Diimides: Synthesis, Physical Properties, and Use in Organic Electronics. The Journal of Organic Chemistry, 2011. [Link]

-

JoVE. IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]

-

Wang, Y., et al. Development and Application of Visible-Light-Responsive Perylene Diimide Functionalized Silk Fibroin/Polylactic Acid Antibacterial Nanofibrous Membranes. International Journal of Molecular Sciences, 2024. [Link]

-

Zhang, Y., et al. Design and Synthesis of Reactive Perylene Tetracarboxylic Diimide Derivatives for Rapid Cell Imaging. ACS Omega, 2018. [Link]

-

Chemistry LibreTexts. Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 3-Perylenecarboxylic acid | C21H12O2 | CID 10990114 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. keyorganics.net [keyorganics.net]

- 4. CAS 7350-88-1: 3-Perylenecarboxylic acid | CymitQuimica [cymitquimica.com]

- 5. chem-space.com [chem-space.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. IR and UV–Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]

- 9. Recent Advances in Applications of Fluorescent Perylenediimide and Perylenemonoimide Dyes in Bioimaging, Photothermal and Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Development and Application of Visible-Light-Responsive Perylene Diimide Functionalized Silk Fibroin/Polylactic Acid Antibacterial Nanofibrous Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. zellbio.eu [zellbio.eu]

- 15. fishersci.ie [fishersci.ie]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. fishersci.com [fishersci.com]

An In-depth Technical Guide on the Solubility of Perylene-3-carboxylic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility of perylene-3-carboxylic acid in organic solvents, designed for researchers, scientists, and professionals in drug development and materials science. We will delve into the theoretical underpinnings of its solubility, present qualitative solubility profiles, and provide a detailed experimental protocol for quantitative determination.

Introduction: The Significance of this compound and Its Solubility

This compound is a functionalized polycyclic aromatic hydrocarbon (PAH), a class of molecules known for their unique photophysical and electronic properties. The perylene core is a robust chromophore, making its derivatives highly valuable in the development of fluorescent probes, organic semiconductors, and high-performance pigments. The introduction of a carboxylic acid group at the 3-position not only modifies these intrinsic properties but also provides a reactive handle for further chemical modifications, such as amidation and esterification.

The solubility of this compound is a critical parameter that dictates its utility in various applications. From solution-phase reactions to the fabrication of thin films for electronic devices, understanding and controlling its solubility is paramount for achieving desired outcomes. This guide aims to provide a foundational understanding of the factors governing its solubility and a practical framework for its experimental determination.

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic characteristics. Key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₂O₂ | [1] |

| Molecular Weight | 296.32 g/mol | [2] |

| Appearance | Solid (typically a powder) | [3] |

| XLogP3-AA | 5.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

The high XLogP3-AA value indicates a significant lipophilic character, a common feature of PAHs.[4] However, the presence of the carboxylic acid group introduces a polar moiety capable of hydrogen bonding, which plays a crucial role in its solubility in polar organic solvents.[3]

Theoretical Principles of Solubility

The adage "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility. The dissolution of a solid in a liquid solvent is a thermodynamically driven process governed by the Gibbs free energy change (ΔG = ΔH - TΔS). For dissolution to occur spontaneously, ΔG must be negative. This is influenced by the enthalpy of solution (ΔH), which is determined by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

The solubility of this compound is a complex interplay of these forces:

-

Van der Waals Forces and π-π Stacking: The large, planar perylene core promotes strong van der Waals interactions and π-π stacking between solute molecules. These forces are significant and must be overcome for dissolution to occur.

-

Hydrogen Bonding: The carboxylic acid group is capable of forming strong hydrogen bonds, both as a donor (from the hydroxyl proton) and as an acceptor (at the carbonyl oxygen). This allows for favorable interactions with polar, protic solvents (e.g., alcohols) and polar, aprotic solvents with hydrogen bond accepting capabilities (e.g., DMSO, DMF).

-

Dipole-Dipole Interactions: The carboxylic acid group also introduces a dipole moment to the molecule, enabling dipole-dipole interactions with polar solvents.

The following diagram illustrates the key molecular interactions influencing the solubility of this compound.

Caption: Molecular interactions governing solubility.

Qualitative Solubility Profile

| Solvent Class | Examples | Expected Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, THF | Moderately Soluble to Soluble | The high polarity and hydrogen bond accepting capability of these solvents can effectively solvate the carboxylic acid group, while the organic nature of the solvent can accommodate the large hydrocarbon core. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Sparingly to Moderately Soluble | These solvents are of moderate polarity and can engage in dipole-dipole interactions. Their ability to disrupt the π-π stacking of the perylene core contributes to solubility. |

| Aromatic | Toluene, Xylene | Sparingly Soluble | While the aromatic nature of these solvents can interact favorably with the perylene core through π-π interactions, their low polarity limits their ability to solvate the polar carboxylic acid group. |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble | Although these solvents can form hydrogen bonds with the carboxylic acid, their high polarity, particularly for methanol, may not be ideal for solvating the large, nonpolar perylene backbone. |

| Nonpolar Aliphatic | Hexane, Cyclohexane | Insoluble to Very Sparingly Soluble | The significant mismatch in polarity between the solvent and the carboxylic acid group leads to poor solvation and low solubility. |

It is important to note that these are general guidelines, and the actual solubility can be influenced by factors such as temperature and the presence of impurities.

Experimental Protocol for Quantitative Solubility Determination

Given the lack of extensive published quantitative data, an experimental approach is often necessary. The following is a robust, step-by-step protocol for determining the solubility of this compound in an organic solvent of interest. This method is based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (analytical grade or higher)

-

Analytical balance (± 0.1 mg or better)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector or a UV-Vis spectrophotometer

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the solvent of interest.

-

Perform serial dilutions to create a series of calibration standards with at least five different concentrations.

-

Analyze the standards by HPLC or UV-Vis spectrophotometry and plot the instrument response (e.g., peak area or absorbance) against concentration to generate a calibration curve. Ensure the R² value is > 0.99.

-

-

Preparation of the Test Sample:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent. The goal is to create a supersaturated solution where solid material is clearly visible.

-

Seal the vial tightly.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, remove the vial and let it stand at the same temperature to allow the excess solid to settle.

-

For finely dispersed solids, centrifuge the vial at a moderate speed to pellet the excess solid.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the solvent to a concentration that falls within the range of the calibration curve.

-

-

Quantification:

-

Analyze the diluted sample using the same analytical method (HPLC or UV-Vis) as used for the calibration standards.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

-

Safety Precautions

Researchers handling this compound and organic solvents must adhere to strict safety protocols.

-

This compound: While specific toxicity data for this compound is limited, it should be handled with care as a potentially hazardous chemical. Avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Organic Solvents: The organic solvents used for solubility determination may be flammable, volatile, and/or toxic. Always work in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) for each solvent before use.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its application in research and development. While quantitative data is scarce, an understanding of its molecular structure and the principles of intermolecular forces allows for a qualitative prediction of its solubility. For precise applications, the experimental protocol detailed in this guide provides a reliable method for determining its solubility in any solvent of interest. This foundational knowledge is essential for unlocking the full potential of this versatile molecule in the fields of materials science and drug development.

References

-

PubChem. 3-Perylenecarboxylic acid. National Center for Biotechnology Information. [Link]

-

Wikipedia. Polycyclic aromatic hydrocarbon. [Link]

Sources

Perylene-3-carboxylic acid absorption and emission spectra

An In-depth Technical Guide to the Absorption and Emission Spectra of Perylene-3-carboxylic Acid

Foreword